Product packaging for Isopropylphenylglyoxylate(Cat. No.:CAS No. 31197-66-7)

Isopropylphenylglyoxylate

Cat. No.: B1625793
CAS No.: 31197-66-7
M. Wt: 192.21 g/mol
InChI Key: OPFNZXZQKMKHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylphenylglyoxylate (CAS 31197-66-7) is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . Its structure features a glyoxylate core, characterized by an alpha-ketoester functional group, where the isopropyl ester is conjugated with a phenyl group . This class of compounds is often utilized in organic synthesis as building blocks or intermediates for the preparation of more complex molecules. The glyoxylic acid moiety, from which this ester is derived, is a known intermediate in various biological pathways, including the glyoxylate cycle in plants and microorganisms . As a reagent, its primary research value lies in its potential application in synthetic chemistry, particularly in reactions where its keto and ester groups can be selectively manipulated. It may serve as a precursor in the synthesis of fine chemicals, pharmaceuticals, or other specialty compounds. Researchers should handle this material with standard laboratory safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1625793 Isopropylphenylglyoxylate CAS No. 31197-66-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31197-66-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

propan-2-yl 2-oxo-2-phenylacetate

InChI

InChI=1S/C11H12O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

OPFNZXZQKMKHQZ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for Isopropylphenylglyoxylate and Its Structural Analogues

Innovations in Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial in modern organic synthesis for minimizing waste and avoiding complex purification steps. Innovations in this field focus on directing reactions to a specific functional group and position within a molecule.

Conventional methods for synthesizing phenylglyoxylate (B1224774) esters have traditionally relied on two primary approaches: the oxidation of mandelic acid esters and Friedel-Crafts acylation.

One of the most established routes involves the oxidation of the corresponding α-hydroxy esters. For instance, esters of mandelic acid can be oxidized to yield the desired phenylglyoxylic esters. oup.com Various oxidizing agents have been employed for this transformation, with lead tetraacetate (LTA) in a benzene (B151609) solution being a well-studied example that produces the corresponding phenylglyoxylate. oup.com Another common method utilizes hypohalite oxidizing agents, such as sodium hypochlorite, often under phase-transfer conditions to improve reaction efficiency. google.com This process is applicable to various alkyl esters of mandelic acid to produce the corresponding alkyl phenylglyoxylates. google.com

The Friedel-Crafts acylation represents another cornerstone of conventional synthesis. This reaction typically involves the acylation of an aromatic compound, like benzene, with an appropriate acylating agent. For the synthesis of arylglyoxylic acids and their esters, reagents such as ethyl chlorooxoacetate can be used in a Friedel-Crafts reaction with an aromatic substrate like phenol. sci-hub.se A new route for preparing benzoylformic acid (phenylglyoxylic acid) starts with a Friedel-Crafts reaction between benzene and acetic anhydride (B1165640) to form acetophenone, which is then converted through oximation and hydrolysis to the final product. researchgate.net Subsequent esterification with isopropanol (B130326) would yield isopropylphenylglyoxylate. Another variation involves the reaction of benzoyl cyanide with an alcohol like methanol (B129727) or ethanol (B145695) in a sulfuric acid/water system to produce the corresponding phenylglyoxylic acid ester. google.comprepchem.com

Recent research has focused on developing more efficient, selective, and environmentally friendly synthetic methods. These novel routes often employ advanced catalytic systems or innovative reaction designs to achieve high yields and selectivities under milder conditions.

Advanced transformations aim to construct complex molecular architectures with high precision. For example, general and efficient strategies for creating polysubstituted pyridines and isoquinolines with high chemo- and regioselectivity have been developed using 1-alkynyl imines as key intermediates in a sequence of isomerization, cycloaddition, and aromatization reactions. sci-hub.se While not directly producing this compound, these methodologies showcase the advanced control over regioselectivity that is a hallmark of modern synthesis. Similarly, organocatalyzed chemo- and regioselective additions of nucleophiles (amines and thiols) to cyclic carbonates have been exploited to create self-blown isocyanate-free polyurethane foams, demonstrating the power of catalysis in controlling reaction outcomes. researchgate.net

The development of novel reactions that unveil advanced chemical transformations is crucial for accessing biologically active compounds. researchgate.net New approaches to synthesizing functionalized tetrahydrobenzofurans have been enabled by the chemistry of oxyallyl cations. researchgate.net Furthermore, recent advances in the synthesis and transformation of sulfinate esters highlight the ongoing evolution of synthetic chemistry, providing new tools that could be adapted for the synthesis of complex esters. chem-station.com The photochemical reactions of alkyl phenylglyoxylates have also been investigated, revealing complex transformations and the formation of new products, which contributes to a deeper understanding of their reactivity. nih.gov

Asymmetric Synthesis of Chiral this compound Scaffolds

The reduction of the ketone in this compound leads to the formation of chiral isopropyl mandelate (B1228975), a valuable building block. Asymmetric synthesis aims to produce a single enantiomer of this product, which is critical as different enantiomers of a drug can have vastly different biological activities. znaturforsch.comwikipedia.org The field of asymmetric synthesis has seen tremendous growth, with catalytic enantioselective methods, biocatalysis, and chiral auxiliary-mediated strategies being the primary approaches. prepchem.comscielo.br

Catalytic asymmetric synthesis is a highly desirable method as only a small amount of a chiral catalyst is needed to produce large quantities of an enantiomerically enriched product. wikipedia.org This field is broadly divided into transition metal catalysis and organocatalysis.

Transition Metal Catalysis has become a cornerstone of asymmetric synthesis, enabling precise control over stereochemistry. researchgate.net A wide array of chiral ligands can be combined with transition metals like palladium, ruthenium, rhodium, iron, and silver to catalyze enantioselective transformations. researchgate.netgoogle.com These catalysts are instrumental in reactions such as asymmetric hydrogenation, dihydroxylation, and various cross-coupling reactions. google.comasianpubs.org For instance, the enantioselective synthesis of α-amino acid precursors has been achieved through the addition of cyanide to imines, catalyzed by titanium-tripeptide Schiff base complexes. unipd.it

Organocatalysis , the use of small, metal-free organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. google.com These catalysts are often derived from readily available natural sources like amino acids and cinchona alkaloids. rhea-db.org A prominent example is the proline-catalyzed direct asymmetric aldol (B89426) reaction between ketones (e.g., cyclohexanone) and α-keto esters like ethyl phenylglyoxylate. oup.com This reaction can construct a tetrasubstituted carbon center with excellent stereoselectivity. oup.com

Below is a table summarizing selected findings in organocatalytic aldol reactions involving phenylglyoxylate analogues:

CatalystNucleophileElectrophileYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
L-ProlineCyclohexanoneEthyl Phenylglyoxylate99%19:199% oup.com
L-ProlineAcetoneEthyl Phenylglyoxylate91%-96% rhea-db.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with often unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. researchgate.net The biocatalytic asymmetric reduction of ketones to chiral alcohols is a well-established and powerful technique. wiley-vch.dersc.org

The enantioselective reduction of phenylglyoxylic acid esters to the corresponding mandelic acid esters has been successfully demonstrated using various biocatalysts. znaturforsch.com Blended plant materials from carrot, beetroot, celeriac, parsley, and apple have been shown to reduce methyl, ethyl, and n-propyl phenylglyoxylates with high yields, preferentially forming the (R)-enantiomer. znaturforsch.com The enantioselectivity of these reactions can sometimes be improved by the addition of inhibitors like butanedione, which can selectively block competing enzymes. znaturforsch.com

Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of β-ketoesters. rsc.orgrsc.org These enzymes often require a cofactor like NADH or NADPH, which must be regenerated in situ using a co-substrate such as isopropanol or glucose. rsc.org Lipases are another class of enzymes extensively used for the kinetic resolution of racemic alcohols and esters through stereoselective hydrolysis or esterification. researchgate.netunipd.itresearchgate.net For example, Novozyme 435, an immobilized lipase, has been shown to catalyze the conversion of phenylglyoxal (B86788) to mandelic acid. asianpubs.org

The table below presents results from the biocatalytic reduction of ethyl phenylglyoxylate using different plant materials.

BiocatalystConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Carrot10047R znaturforsch.com
Beetroot10026R znaturforsch.com
Celeriac1000Racemic znaturforsch.com
Parsley10030R znaturforsch.com
Apple2370R znaturforsch.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and versatile, making it a common choice in synthetic chemistry. nih.gov

The Evans aldol reaction is a classic example, employing chiral oxazolidinone auxiliaries. chem-station.comalfa-chemistry.com An acyl group attached to the oxazolidinone can be converted into a Z-enolate, which then reacts with an aldehyde via a highly organized, six-membered ring transition state to produce a syn-aldol adduct with high diastereoselectivity. alfa-chemistry.comyoutube.comtcichemicals.com The auxiliary effectively shields one face of the enolate, directing the attack of the electrophile to the opposite face. chem-station.com After the reaction, the auxiliary can be cleaved to reveal the chiral β-hydroxy carbonyl product. tcichemicals.com

Another example involves the use of trans-2-phenyl-1-cyclohexanol (B1200244) as a chiral auxiliary. wikipedia.org The glyoxylate (B1226380) ester of this chiral alcohol has been used in ene reactions, reacting with an alkene in the presence of a Lewis acid to yield the desired product with high diastereoselectivity. wikipedia.org Similarly, imines derived from chiral amino acids like (R)-2-phenylglycine can serve as chiral auxiliaries in ester enolate-imine condensation reactions to produce β-lactams with excellent stereocontrol. scispace.com This approach involves complexation of the imine to a Lewis acid like zinc chloride prior to the reaction to ensure high selectivity without racemization. scispace.com

Mechanochemical Synthesis and Solvent-Free Approaches for this compound

The development of synthetic methodologies that minimize or eliminate the use of solvents is a cornerstone of green chemistry. Mechanochemical synthesis and other solvent-free approaches have emerged as powerful techniques to achieve this goal, offering advantages such as reduced waste, enhanced reaction rates, and access to novel chemical reactivity. rsc.orgrsc.org These methods are particularly relevant for the synthesis of α-keto esters, including this compound.

Mechanochemical synthesis utilizes mechanical energy, such as grinding, milling, or shearing, to induce chemical reactions. researchgate.net This approach can be performed in the absence of a solvent or with only a minimal amount of liquid to facilitate the process (liquid-assisted grinding). The energy input directly at the reaction interface can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. nih.gov For instance, ball milling has been effectively used for the synthesis of various organic molecules, including those of pharmaceutical importance, often without the need for any solvent. rsc.org Research has demonstrated the successful mechanochemical synthesis of α,α-amino thioketones through a one-pot, three-component milling process of 2-oxo aldehydes, amines, and thiols without the use of any catalyst or oxidizing additive. acs.org While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been applied to the synthesis of related α-keto esters. For example, a rhodium-catalyzed reaction between aryldiazoesters and anilines to produce α-amino esters has been successfully carried out under mild mechanochemical conditions in a mixer mill, highlighting the potential of this solvent-free method for the synthesis of α-keto ester derivatives. organic-chemistry.org

Solvent-free synthesis can also be achieved through thermal methods or by using one of the reactants as the solvent. These techniques are attractive for their operational simplicity and reduced environmental impact. nih.govrsc.org The synthesis of flavor esters, a class of compounds that includes phenylglyoxylates, has been successfully demonstrated under solvent-free conditions using immobilized lipases for transesterification. nih.gov This biocatalytic approach offers high specificity and mild reaction conditions.

The following table summarizes key aspects of mechanochemical and solvent-free synthetic approaches relevant to the formation of α-keto esters.

Synthetic ApproachKey PrinciplesAdvantagesRelevant Examples for α-Keto Ester Synthesis
Mechanochemical Synthesis Use of mechanical force (e.g., ball milling) to drive reactions. researchgate.netReduced solvent use, faster reaction times, potential for novel reactivity. rsc.orgSynthesis of α,α-amino thioketones from 2-oxo aldehydes, amines, and thiols. acs.org Rhodium-catalyzed synthesis of α-amino esters from aryldiazoesters and anilines. organic-chemistry.org
Solvent-Free Thermal Synthesis Reactions are conducted by heating a mixture of solid or liquid reactants without a solvent.Simplicity, reduced waste, high reaction concentrations.General applicability for esterification reactions.
Biocatalytic Solvent-Free Synthesis Use of enzymes (e.g., lipases) in the absence of a solvent. nih.govHigh selectivity, mild conditions, environmentally benign. nih.govImmobilized lipase-mediated transesterification for the synthesis of flavor esters. nih.gov

One-Pot and Cascade Reaction Protocols for this compound Precursors and Formation

One-pot syntheses and cascade reactions represent highly efficient strategies in organic synthesis, as they allow for the construction of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation and purification of intermediates. wikipedia.org This approach saves time, resources, and reduces waste. Several one-pot and cascade methodologies have been developed for the synthesis of α-keto esters like this compound and their precursors.

A notable one-pot approach involves the oxidation of aryl ketones. For example, a novel method for the synthesis of aryl α-keto esters has been developed through the oxidation of aryl-ketones using selenium dioxide, followed by esterification. researchgate.net Another efficient, metal-free one-pot method is the oxidative esterification of acetophenones with alcohols, where DMSO acts as both the oxidant and solvent. rsc.org Furthermore, a one-pot method for preparing aryl α-ketoesters from aryl ethyl ketones using selenium dioxide for oxidation, followed by esterification with methanol and hydrolysis, has been reported with yields reaching 80%. google.com A metal-free oxidative esterification of ketones using potassium xanthates has also been developed, which can selectively produce α-ketoesters. acs.org

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without the addition of new reagents, are particularly elegant. 20.210.105 In the context of phenylglyoxylate synthesis, biocatalytic cascades have shown significant promise. For instance, the high-yielding conversion of racemic mandelic acids to phenylglyoxylic acids has been achieved using a cascade involving hydroxymandelate oxidase, mandelic acid racemase, and catalase. acs.org This enzymatic cascade can be coupled with a transaminase to produce enantiopure (S)- or (R)-phenylglycines from racemic mandelic acids. acs.org Another biocatalytic cascade for the one-pot synthesis of phenylglyoxylic acid from racemic mandelic acid involves the coexpression of mandelate racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenase in E. coli, achieving a 98% conversion. nih.gov These phenylglyoxylic acid products can then be readily esterified to yield this compound.

The table below details various one-pot and cascade reaction protocols for the synthesis of aryl α-keto esters and their precursors.

Reaction TypeStarting MaterialsKey Reagents/CatalystsProductKey FindingsReference
One-Pot Oxidation/Esterification Aryl-ketonesSelenium dioxide, alcoholAryl α-keto estersNovel one-pot synthesis with good yields for both aromatic and heteroaromatic ketones. researchgate.net
One-Pot Oxidative Esterification Acetophenones, alcoholsI2, DMSO (as oxidant and solvent)α-KetoestersMetal-free, mild, and environmentally benign conditions with broad substrate scope. rsc.org
One-Pot Oxidation/Esterification Aryl ethyl ketoneSelenium dioxide, methanol, thionyl chlorideAryl α-ketoesterSimplified operation and reduced cost with yields up to 80%. google.com
One-Pot Oxidative Esterification Ketones, potassium xanthatesPotassium xanthateα-Ketoesters or EstersMetal-free conditions where potassium xanthate acts as both promoter and alkoxy source. acs.org
Enzymatic Cascade Racemic Mandelic AcidsHydroxymandelate oxidase, mandelic acid racemase, catalasePhenylglyoxylic AcidsHigh-yielding (up to 93%) conversion to the ketoacid precursor. acs.org
Whole-Cell Biocatalytic Cascade Racemic Mandelic AcidRecombinant E. coli expressing mandelate racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenasePhenylglyoxylic AcidGreen approach with 98% conversion to the ketoacid precursor. nih.gov

Detailed Mechanistic Elucidation of Reactions Involving Isopropylphenylglyoxylate

Fundamental Reaction Pathways and Elementary Steps

The molecularity of an elementary step refers to the number of reactant molecules involved. libretexts.orglibretexts.org

Unimolecular steps involve a single reactant molecule. libretexts.orglibretexts.org

Bimolecular steps involve the collision of two reactant molecules. libretexts.orglibretexts.org

Termolecular steps , which are rare, involve the simultaneous collision of three molecules. libretexts.orglibretexts.org

Electron-pushing, or arrow-pushing, is a formalism that uses curved arrows to depict the movement of electron pairs during a chemical reaction. fiveable.menumberanalytics.com This tool is fundamental for understanding and analyzing reaction mechanisms, as it illustrates how bonds are formed and broken. fiveable.menumberanalytics.com

The basic principles of electron-pushing include:

Arrows originate from an electron source (e.g., a lone pair or a bond) and point to an electron sink (an atom that can accept electrons). organicchemistrydata.orgoregonstate.edu

A double-barbed arrow represents the movement of an electron pair. purdue.edu

To avoid violating the octet rule, if an arrow points to an atom with a full octet, another arrow must show a pair of electrons moving away from that atom. organicchemistrydata.orgoregonstate.edu

This formalism is crucial for representing resonance structures and for deconstructing complex reactions into individual, understandable steps. fiveable.menumberanalytics.com It provides a visual representation of the flow of electrons, which is essential for predicting the course of a reaction and the stability of the species involved. fiveable.me

Chemical kinetics is the study of reaction rates and the factors that affect them, such as concentration, temperature, and catalysts. bncollegebgp.ac.inmt.com The rate of a reaction is determined by monitoring the change in concentration of reactants or products over time. bncollegebgp.ac.inmt.com

Experimental techniques used to study reaction kinetics and identify the RDS include:

Monitoring concentration changes over time to determine the reaction order with respect to each reactant. mt.com

Kinetic isotope effects , where an atom is replaced by its isotope to see if the reaction rate changes, which can indicate bond breaking or formation in the RDS. fiveable.me

Hammett plots are used to study the effect of substituents on the rates of reactions involving aromatic compounds. fiveable.me

Characterization and Reactivity of Transient Intermediates

Transient intermediates are species that are formed in one elementary step and consumed in a subsequent step. They are typically highly reactive and have a short lifetime, making them difficult to detect and characterize. However, understanding their structure and reactivity is key to elucidating the reaction mechanism.

Techniques for studying transient intermediates include:

Spectroscopic methods , such as NMR and IR, can be used under specific conditions to detect and characterize intermediates in solution. nih.gov

Trapping experiments , where a reagent is added to react specifically with the intermediate, providing evidence for its existence.

The Curtin-Hammett principle is relevant when intermediates can equilibrate rapidly. nih.gov It states that the product distribution depends on the energy difference between the transition states leading to each product, not on the relative populations of the preceding intermediates. nih.gov

Catalytic Mechanisms in Isopropylphenylglyoxylate Transformations

Catalysts increase the rate of a reaction without being consumed in the process. youtube.com They do this by providing an alternative reaction pathway with a lower activation energy. bncollegebgp.ac.in Common catalytic mechanisms include:

Acid-base catalysis , which involves the transfer of a proton. youtube.com

Covalent catalysis , where the catalyst forms a transient covalent bond with the substrate. youtube.comwou.edu

Metal ion catalysis , where a metal ion can act as a Lewis acid, facilitate redox reactions, or stabilize charged intermediates.

Catalysts can be homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). mdpi.com Heterogeneous catalysts are often favored in industrial processes due to their ease of separation from the reaction mixture. mdpi.com

Computational and Data-Driven Approaches for Mechanism Prediction

In recent years, computational and data-driven methods have become increasingly powerful tools for predicting and understanding reaction mechanisms.

Computational chemistry methods, such as quantum mechanics, can be used to model reaction pathways and calculate the energies of reactants, products, transition states, and intermediates. researchgate.net This allows for the theoretical prediction of reaction rates and mechanisms.

Data-driven approaches , including machine learning and artificial intelligence, utilize large datasets of known reactions to build predictive models. nih.govwur.nl These models can identify patterns and relationships between molecular structure and reactivity that may not be apparent from first principles. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the properties and reactivity of new compounds based on their structure. mdpi.com

These computational tools can accelerate the process of mechanism elucidation by prioritizing potential pathways for experimental investigation, thereby saving time and resources. mdpi.com

Exploration of Isopropylphenylglyoxylate Derivatives and Chemically Modified Analogues

Synthesis of Chiral α-Aryl Glycines Derived from Isopropylphenylglyoxylate

Chiral α-aryl glycines are crucial components in the synthesis of various biologically active products. nih.gov Their preparation through catalytic asymmetric synthesis has been a significant area of research.

One notable method involves the nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, which yields chiral α-aryl glycines with high enantioselectivities (up to 98% ee) and in substantial yields. nih.gov This process is scalable and can be performed with a high substrate-to-catalyst ratio. nih.gov The resulting N-p-methoxyphenyl α-aryl glycine (B1666218) derivatives are versatile intermediates that can be deprotected for further chemical transformations. nih.govresearchgate.net

Another approach is the palladium-catalyzed asymmetric three-component reaction of glyoxylic acid, sulfonamides, and arylboronic acids. nih.gov This method provides α-arylglycine derivatives in good yields and enantioselectivities. nih.gov The use of a tailored catalyst system is key to achieving the desired enantioselective synthesis. nih.gov The resulting Pbf-protected products are suitable for direct use in peptide synthesis. nih.gov

Additionally, enantioselective C–H arylation of N-aryl glycine esters with aryl boric acids, catalyzed by a chiral Pd(II) catalyst, represents another innovative route to chiral α-amino acid derivatives. rsc.org This method effectively combines direct C–H oxidation with asymmetric arylation. rsc.org

Rational Design and Synthesis of Functionalized Analogues

The rational design and synthesis of functionalized analogs of various core structures, including those related to this compound, is a cornerstone of modern medicinal chemistry and materials science. This approach aims to create molecules with enhanced or specific properties.

In the broader context of rational design, researchers focus on modifying molecular scaffolds to improve characteristics like biological activity, selectivity, or physical properties. rsc.orgnih.gov For instance, the design of C2-modified DGJ analogs has been undertaken to achieve selective inhibition of human α-galactosidase A. rsc.org Similarly, NMR amide temperature coefficients have guided the N-methylation of peptides to enhance their oral bioavailability by modifying their solvation properties and membrane permeability. nih.gov

The principles of rational design are also applied to create functionalized materials. For example, covalent organic frameworks (COFs) have been designed and synthesized with specific building blocks to create materials with high crystallinity, porosity, and heteroatom-activated sites for applications like CO2 capture. rsc.org

While direct examples focusing solely on this compound are not detailed in the provided information, the general strategies of modifying functional groups and observing the impact on molecular properties are directly applicable to the development of novel this compound analogs.

Development of this compound-Based Chiral Ligands and Reagents

Chiral ligands and reagents are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the direct development of ligands based on an this compound scaffold is not explicitly detailed in the provided search results, the synthesis of chiral α-aryl glycines from its derivatives provides a clear pathway to such ligands. nih.govresearchgate.net

Chiral α-aryl glycines are well-established precursors for the preparation of chiral ligands. nih.gov The N-p-methoxyphenyl α-aryl glycine derivatives obtained from the nickel-catalyzed hydrogenation of N-aryl imino esters can be transformed into widely used chiral ligands. nih.govresearchgate.net

The broader field of chiral ligand development is rich with examples that could inform the design of this compound-based systems. Atropoisomeric compounds, including C–N axially chiral scaffolds, are recognized as privileged structures for ligands in catalysis. nih.gov The development of novel chiral dinitrogen ligands has enabled asymmetric palladium/norbornene cooperative catalysis for assembling these C–N axially chiral structures. nih.gov

Furthermore, the design of P-chirogenic phosphine (B1218219) ligands, which feature a chiral phosphorus atom, has been a significant area of research. tcichemicals.com These ligands, often built on rigid backbones, have proven effective in a variety of transition-metal-catalyzed asymmetric reactions. tcichemicals.com The principles used in designing these sophisticated ligands, such as creating a rigid and well-defined asymmetric environment around a metal center, could be applied to the development of novel ligands derived from this compound.

Integration of this compound Moieties into Complex Biomolecules

The incorporation of non-standard amino acids and other unique chemical moieties into complex biomolecules is a powerful strategy for creating novel therapeutic agents and research tools. The derivatives of this compound, particularly α-arylglycines, are valuable building blocks for this purpose.

The Pbf-protected α-arylglycines synthesized via the palladium-catalyzed three-component reaction can be directly employed as building blocks in peptide synthesis. nih.gov This allows for the site-specific introduction of an arylglycine unit into a peptide chain, potentially altering its conformation, stability, and biological activity.

The rational design of peptides often involves modifying the peptide backbone to enhance properties like oral bioavailability. nih.gov One successful strategy is the N-methylation of specific amide bonds, guided by NMR studies, to cap exposed amides and improve membrane permeability. nih.gov While not directly involving this compound, this highlights how strategic modifications can dramatically improve the drug-like properties of peptides. The incorporation of an this compound-derived amino acid could offer an alternative or complementary approach to achieve similar goals.

Strategic Applications of Isopropylphenylglyoxylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Complex Molecular Assembly

The structure of isopropylphenylglyoxylate makes it a valuable building block in organic synthesis. alevelchemistry.co.uknih.gov Its ester and ketone functionalities can be selectively targeted to introduce new molecular fragments, leading to the assembly of more complex structures. These foundational molecules are crucial in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. alevelchemistry.co.uk

One of the key applications of phenylglyoxylate (B1224774) esters is in the synthesis of α-hydroxy carboxylic acid derivatives. For instance, the reduction of ethyl benzoylformate is a common method to produce ethyl mandelate (B1228975) and its derivatives, which are important intermediates in the synthesis of various pharmaceuticals. researchgate.netresearchgate.net The versatility of the phenylglyoxylate core allows for its incorporation into larger molecules through various synthetic strategies, highlighting its importance as a foundational component in the modular assembly of complex molecular architectures. nih.gov

The following table summarizes the utility of phenylglyoxylate esters as building blocks for various classes of compounds.

Starting MaterialReagents/ConditionsProduct ClassReference(s)
Ethyl benzoylformateSaccharomyces cerevisiae, alginate entrapment(R)-Ethyl mandelate researchgate.net
Ethyl benzoylformateShort-chain dehydrogenase/reductase, NAD(P)-dependent glucose dehydrogenaseEthyl (S)-mandelate researchgate.net
StyreneH₂O₂, HBr, TBABBenzoylformic acid asianpubs.org

This table illustrates the role of phenylglyoxylate and its precursors in synthesizing valuable chiral building blocks and related acids.

Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. alevelchemistry.co.uk this compound and its analogs serve as excellent substrates for such transformations due to the electrophilic nature of the carbonyl carbons.

Enzymatic C-C bond-forming reactions have gained prominence as a tool for creating complex molecules with high stereoselectivity. rsc.orgnih.gov For example, benzoylformate decarboxylase is an enzyme that can be utilized in C-C bond formation reactions. rsc.orgresearchgate.net Furthermore, the reaction of ethyl benzoylformate with ethylenediamine (B42938) has been explored, showcasing its potential in forming C-N bonds and creating N-heterocyclic scaffolds which are prevalent in bioactive molecules. researchgate.net

The table below outlines examples of C-C and C-N bond-forming reactions involving phenylglyoxylate derivatives.

Reactant 1Reactant 2Catalyst/ConditionsBond FormedProduct TypeReference(s)
Ethyl benzoylformateEthylenediamine-C-NN-heterocycle precursor researchgate.net
Ethyl sinapate-Copper(I)C-Cβ–β′ dimer rsc.org

This table provides examples of methodologies for creating new carbon-carbon and carbon-heteroatom bonds using phenylglyoxylate-related structures.

Photochemical and Radical-Mediated Transformations Utilizing this compound

The phenylglyoxylate scaffold exhibits significant photoreactivity. medchemexpress.commedchemexpress.eu The excited triplet state of the carbonyl group in ethyl benzoylformate can initiate intermolecular hydrogen abstraction, leading to radical coupling and cross-linking reactions. medchemexpress.commedchemexpress.eu This reactivity is a powerful tool for forging new chemical bonds under mild, light-induced conditions.

Photochemical reactions of ethyl benzoylformate in the presence of a hydrogen donor like isopropyl alcohol result in its reduction to form diethyl 2,3-dihydroxy-2,3-diphenylsuccinate. medchemexpress.com When subjected to photolysis, ethyl benzoylformate can also undergo various transformations, demonstrating the diverse reactivity of its excited state. oup.comamanote.comresearchgate.net

Furthermore, ethyl benzoylformate has been studied in the context of radical-radical coupling reactions. nih.gov The addition of a Lewis acid can modulate its reduction potential, influencing its participation in such reactions. nih.gov Thermodynamic studies have also shed light on the reaction mechanisms involving the ethyl benzoylformate radical. acs.org These radical-mediated processes open up avenues for the synthesis of complex molecules that may be challenging to access through traditional ionic pathways.

The following table summarizes key photochemical and radical-mediated reactions of ethyl benzoylformate.

ReactantConditionsKey IntermediateProduct(s)Reference(s)
Ethyl benzoylformateIsopropyl alcohol, lightExcited triplet carbonyl, radical speciesDiethyl 2,3-dihydroxy-2,3-diphenylsuccinate medchemexpress.com
Ethyl benzoylformateBenzyl Hantzsch ester, Ir(III) photocatalyst, Sc(OTf)₃Ketyl radicalHydroxyester nih.gov

This table highlights the photochemical and radical reactivity of the phenylglyoxylate functional group, as exemplified by ethyl benzoylformate.

Contribution to Sustainable and Green Chemical Syntheses

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives are increasingly being utilized in synthetic strategies that align with these principles.

A significant area of contribution is the use of biocatalysis. The enzymatic reduction of ethyl benzoylformate to ethyl mandelate, often using whole-cell systems like Saccharomyces cerevisiae or isolated enzymes such as alcohol dehydrogenases, represents a greener alternative to traditional chemical reductions that may employ harsh reagents. researchgate.netresearchgate.net These biocatalytic methods are typically performed in aqueous media under mild conditions, reducing the environmental impact. researchgate.net

The table below provides examples of green and sustainable synthetic approaches involving phenylglyoxylate derivatives.

ReactionGreen AspectCatalyst/SolventProductReference(s)
Reduction of ethyl benzoylformateBiocatalysis, mild conditionsSaccharomyces cerevisiaeEthyl (R)-mandelate researchgate.net
Reduction of ethyl benzoylformateBio-based solventAlcohol dehydrogenase / CyreneEthyl (S)-mandelate rsc.org
Synthesis of benzoylformic acidEfficient one-pot synthesisH₂O₂, HBr, TBAB / WaterBenzoylformic acid asianpubs.org

This table showcases the application of phenylglyoxylate derivatives in sustainable and green chemistry, emphasizing biocatalysis and the use of eco-friendly solvents.

Theoretical and Computational Chemistry Investigations of Isopropylphenylglyoxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. elsevier.com These methods, ranging from semi-empirical to high-level ab initio and Density Functional Theory (DFT), can predict molecular geometries, energies, and a variety of electronic properties that are crucial for interpreting and predicting chemical reactivity. elsevier.comnist.gov

Detailed quantum chemical studies on Isopropylphenylglyoxylate would focus on several key areas. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Another important aspect is the mapping of the electrostatic potential (ESP) onto the electron density surface. The ESP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, this would likely show negative potential (electron-rich) around the oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) would be expected around the carbonyl carbon and hydrogens, highlighting sites for potential nucleophilic attack.

Furthermore, these calculations can be extended to investigate the molecule's behavior upon electronic excitation, which is relevant to its photochemistry. tue.nl This involves calculating the energies and properties of excited electronic states, such as triplet states. unipd.itnih.gov The formation of triplet states is a critical step in many photochemical reactions, and understanding their properties, such as lifetime and decay pathways, can be achieved through advanced computational methods. rsc.orgmdpi.com For aromatic ketones like this compound, intersystem crossing (ISC) from an excited singlet state to a triplet state is a key process that can be modeled. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations for this compound. (Note: These are representative values for illustrative purposes, as specific literature data is not available.)
Calculated PropertyDescriptionPredicted Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack, likely localized on the phenyl ring.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack, likely centered on the α-keto carbonyl carbon.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and the energy required for electronic excitation.
Electrostatic Potential (ESP)Distribution of charge on the molecular surfaceReveals electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., carbonyl carbon) sites.
Mulliken Atomic ChargesPartial charge assigned to each atomQuantifies the charge distribution, identifying specific atoms as nucleophilic or electrophilic centers.
Triplet State Energy (T1)Energy of the lowest triplet excited stateKey parameter in understanding potential photochemical reactions and phosphorescence. nih.gov

Molecular Dynamics and Conformational Analysis Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. rsc.org this compound is a flexible molecule due to the presence of several single bonds that can undergo rotation. These rotations give rise to different three-dimensional arrangements known as conformations. rsc.orgresearchgate.net

Conformational analysis aims to identify the stable conformers (low-energy states) of a molecule and the energy barriers for converting between them. This is crucial because the specific conformation of a molecule can significantly influence its reactivity and its ability to interact with other molecules, such as biological receptors or enzyme active sites. researchgate.net

MD simulations model the molecule as a collection of atoms connected by bonds, with forces calculated using a classical mechanical force field. By solving Newton's laws of motion, the simulation tracks the trajectory of every atom over a period of time, providing a dynamic picture of the molecule's behavior. rsc.orgresearchgate.net For this compound, MD simulations could reveal the preferred orientations of the phenyl ring relative to the glyoxylate (B1226380) moiety and the rotational preferences of the isopropyl group. Such simulations are particularly powerful when studying the molecule in a specific environment, like a solvent or in complex with a protein, to see how intermolecular interactions influence its conformational landscape. researchgate.net

Table 2: Parameters and Potential Findings from a Molecular Dynamics Simulation of this compound.
Simulation Parameter/AnalysisDescriptionPotential Insights
Force FieldThe set of equations and parameters used to describe the potential energy of the system.Selection of an appropriate force field (e.g., AMBER, CHARMM, OPLS) is crucial for accuracy.
Solvent ModelRepresentation of the solvent (e.g., explicit water molecules or an implicit continuum model).Determines how solvent effects on conformation and dynamics are accounted for.
Simulation TimeThe total time the molecular motion is simulated (e.g., nanoseconds to microseconds).Longer simulations allow for the observation of slower conformational changes.
Root Mean Square Deviation (RMSD)A measure of the average change in atomic positions over time.Indicates the stability of the molecule's conformation during the simulation. researchgate.net
Dihedral Angle AnalysisTracking the rotation around specific bonds over time.Identifies the most populated and energetically favorable conformations.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms/molecules varies as a function of distance.Reveals detailed information about solvation shells and specific intermolecular interactions.

In Silico Mechanistic Studies and Transition State Analysis

In silico mechanistic studies use computational methods to explore the detailed pathway of a chemical reaction. A central concept in these studies is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The structure and energy of the TS determine the rate and feasibility of a reaction.

For this compound, a key reaction of interest would be the nucleophilic addition to one of its carbonyl groups. For instance, in an aldol (B89426) reaction, a nucleophile would attack the ketone. Computational chemists can model this process by identifying the starting materials (reactants), the product, and, crucially, the transition state connecting them. nih.govnih.gov The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

DFT calculations are commonly employed to locate and characterize transition states. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov By mapping the entire reaction pathway, researchers can gain a deep understanding of the reaction mechanism, including the role of catalysts and the origins of stereoselectivity. nih.gov Studies on the closely related ethyl glyoxylate have successfully used these methods to elucidate the transition states in important carbon-carbon bond-forming reactions, providing a clear precedent for how the reactivity of this compound could be investigated. nih.govnih.gov The role of transition state stabilization is also a key factor in understanding the enzymatic processing of glyoxylate in biological systems. numberanalytics.comnih.gov

Table 3: Hypothetical Reaction Profile Data for a Nucleophilic Addition to this compound.
SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)Significance
ReactantsThis compound + Nucleophile0.0 (Reference)The starting point of the reaction.
Transition State (TS)The highest energy structure along the reaction path.+20.5 (Illustrative)The height of the energy barrier (activation energy) determines the reaction rate.
IntermediateA metastable species formed after the TS.-5.2 (Illustrative)A valley on the potential energy surface; may be observable experimentally.
ProductThe final species formed after the reaction.-15.0 (Illustrative)The overall energy change determines if the reaction is thermodynamically favorable.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) studies, aims to build mathematical models that correlate a molecule's structural features with its activity or reactivity. researchgate.net This approach is invaluable for predicting the properties of new or untested compounds without the need for extensive laboratory experiments. researchgate.neteuropa.eu

To develop a QSRR model for the reactivity of esters like this compound, a researcher would typically follow these steps:

Data Set Assembly: A collection of structurally related esters with experimentally measured reactivity data (e.g., hydrolysis rate constants) is compiled. europa.euacs.org

Descriptor Calculation: For each molecule in the dataset, a wide range of "molecular descriptors" are calculated using software. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., partial charges, orbital energies). acs.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of the calculated descriptors and the experimental reactivity. europa.eu This results in a mathematical equation that can be used for prediction.

Validation: The model's predictive power is rigorously tested using statistical cross-validation techniques and by applying it to a set of molecules that were not used in the model's creation (an external test set). europa.euacs.org

For this compound, a QSRR model could be developed to predict properties like its rate of hydrolysis, a key parameter for environmental fate analysis. By identifying which molecular fragments or electronic properties are most significant for reactivity, such models also provide mechanistic insights.

Table 4: Examples of Molecular Descriptors Used in QSRR/QSAR Models for Esters. europa.eu
Descriptor ClassExample DescriptorDescription
ConstitutionalMolecular Weight (MW)The total mass of the molecule.
TopologicalWiener IndexA descriptor related to the branching and connectivity of the molecular graph.
GeometricalMolecular Surface AreaThe solvent-accessible surface area of the molecule.
Quantum-ChemicalLUMO Energy (ELUMO)The energy of the lowest unoccupied molecular orbital, related to electrophilicity.
Quantum-ChemicalCharge on Carbonyl Carbon (qC=O)The partial electronic charge on the ester carbonyl carbon atom.
GETAWAY DescriptorsHATSgGeometry, Topology, and Atom-Weights Assembly descriptors that encode information about molecular shape and atom distribution.

Advanced Spectroscopic Characterization and Analytical Methodologies for Isopropylphenylglyoxylate

State-of-the-Art Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of Isopropylphenylglyoxylate are accomplished through the synergistic application of several high-resolution spectroscopic methods. nih.gov Each technique offers unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in this compound. High-resolution ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

While specific experimental data for this compound is not widely published, a detailed prediction can be made based on the known spectra of analogous compounds like methyl and ethyl phenylglyoxylate (B1224774). acs.orgrsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of 7.5-8.1 ppm. The methine proton of the isopropyl group would appear as a septet further upfield, likely around 5.2-5.3 ppm, due to coupling with the six equivalent methyl protons. These methyl protons would, in turn, appear as a doublet around 1.3-1.4 ppm. arabjchem.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The two carbonyl carbons are the most downfield, with the keto carbonyl appearing around 186 ppm and the ester carbonyl around 164 ppm. acs.org The carbons of the phenyl ring would resonate in the typical aromatic region of 129-135 ppm. The methine carbon of the isopropyl group is expected around 71 ppm, and the equivalent methyl carbons would show a signal around 21-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on data from analogous compounds. acs.orgrsc.orgnih.gov

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
PhenylAromatic~ 8.0 (ortho)~ 130Multiplet
PhenylAromatic~ 7.6 (meta)~ 130Multiplet
PhenylAromatic~ 7.7 (para)~ 135Multiplet
PhenylAromatic-~ 133-
Keto CarbonylC=O-~ 186-
Ester CarbonylC=O-~ 164-
Isopropyl CHMethine~ 5.2~ 71Septet
Isopropyl CH₃Methyl~ 1.4~ 22Doublet

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. fiveable.me Techniques like electron ionization (EI) mass spectrometry cause the molecule to fragment in a reproducible manner. acdlabs.com

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways for esters and ketones include α-cleavage and the loss of neutral molecules. libretexts.orgutexas.edu The most prominent fragment is often the stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. fiveable.meresearchgate.net Other significant fragments would result from the loss of the isopropoxy group ([M-59]⁺) or the isopropyl group ([M-43]⁺). nih.gov

Advanced techniques such as high-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy. rsc.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Structure Predicted m/z Fragmentation Pathway
Benzoyl Cation[C₆H₅CO]⁺105Cleavage of the C-C bond between carbonyls
Acylium Ion[M - OC₃H₇]⁺133Loss of the isopropoxy radical
Phenylglyoxyloyl Cation[M - C₃H₇]⁺149Loss of the isopropyl radical
Molecular Ion[C₁₁H₁₂O₃]⁺192Parent molecule

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. edinst.comphotothermal.com These two methods are complementary; a molecular vibration that is strong in Raman may be weak in IR, and vice-versa. edinst.com

The spectra are dominated by the characteristic vibrations of the two carbonyl groups and the phenyl ring.

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are expected in the IR spectrum. The keto-carbonyl stretch typically appears at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the ester-carbonyl stretch (around 1720-1740 cm⁻¹). acs.orgsemanticscholar.org These bands are also observable in the Raman spectrum. nih.gov

Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic ring are found above 3000 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will produce strong bands in the IR spectrum between 1100 and 1300 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C=O Stretch (Ester)-CO-O-1720 - 1740StrongMedium
C=O Stretch (Ketone)-CO-1680 - 1700StrongMedium
C=C StretchAromatic Ring1450 - 1600Medium-StrongStrong
C-O StretchEster1100 - 1300StrongWeak
C-H StretchAromatic> 3000MediumStrong
C-H StretchAliphatic (Isopropyl)2850 - 3000MediumMedium

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within this compound. The presence of the benzoyl chromophore (a phenyl group conjugated to a carbonyl group) gives rise to characteristic absorption bands. spectrabase.com

π → π* Transitions: Strong absorption bands, typically found in the shorter wavelength UV region (around 240-280 nm), are due to π → π* transitions within the conjugated system of the aromatic ring and carbonyl groups.

n → π* Transitions: Weaker absorption bands at longer wavelengths are characteristic of the n → π* transitions of the carbonyl electrons.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Alkyl phenylglyoxylates are known to be fluorescent, with studies indicating that multiple singlet excited states are involved in the process. researchgate.netbiocompare.com This property can be exploited for sensitive detection and for studying the molecule's excited-state dynamics. nih.gov

In Situ and Operando Spectroscopic Monitoring of this compound Reactions

In situ and operando spectroscopic techniques are powerful methodologies for observing chemical reactions in real-time under actual reaction conditions. nih.govnih.gov These approaches provide invaluable mechanistic insights by allowing for the direct observation of reactants, intermediates, products, and catalysts as they evolve.

For reactions involving this compound, such as its synthesis via esterification or its reduction to isopropyl mandelate (B1228975), vibrational spectroscopy is particularly well-suited for in situ monitoring. For example, a study on the hydrogenation of related α-ketoesters utilized surface-enhanced Raman spectroscopy (SERS) to monitor the process on a catalyst surface. acs.org

By tracking the vibrational spectra over time, one could observe:

The decrease in the intensity of the keto-carbonyl band (around 1680-1700 cm⁻¹) during a reduction reaction.

The concurrent appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) corresponding to the formation of the alcohol product.

The potential detection of short-lived reaction intermediates adsorbed on a catalyst surface. acs.org

Similarly, in situ IR or NMR could be employed in a reaction vessel to follow the concentration profiles of species in solution, yielding critical data for kinetic and mechanistic analysis.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the α-carbon, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, making them essential for distinguishing between enantiomers. univ-amu.fr

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by the chiral molecule. nih.gov This technique produces a unique spectrum for each enantiomer, which are equal in magnitude but opposite in sign. ECD is highly sensitive to the three-dimensional arrangement of atoms around the chromophore and is a primary method for determining the absolute configuration of a chiral molecule by comparing experimental spectra to those predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. univ-amu.fr It is another key chiroptical method used for stereochemical analysis.

The application of these techniques is crucial in the context of asymmetric synthesis. For instance, in the asymmetric reduction of the related ethyl phenylglyoxylate, chiroptical methods are necessary to determine the enantiomeric excess (e.e.) of the resulting product, which quantifies the success of the stereoselective reaction. dss.go.th

Prospective Research Directions and Emerging Frontiers in Isopropylphenylglyoxylate Chemistry

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of isopropylphenylglyoxylate. Flow chemistry, which involves conducting reactions in a continuously streaming fluid within a network of tubes or channels, offers superior control over reaction parameters like temperature, pressure, and residence time. symeres.comcuriaglobal.com This precise control can lead to higher yields, improved product quality, and enhanced safety, particularly when dealing with reactions that are difficult to manage in batch mode. symeres.comresearchgate.net For instance, the esterification of phenylglyoxylic acid with isopropanol (B130326), or the oxidation of a suitable precursor, could be optimized under flow conditions to minimize side-product formation and enable safer, scalable production.

Automated synthesis platforms further accelerate research by combining robotic systems with software for reaction planning and execution. sigmaaldrich.com Platforms like SYNTHIA® can devise efficient synthetic routes which can then be implemented by automated synthesizers. synthiaonline.com This integration allows for high-throughput screening of reaction conditions and rapid synthesis of this compound derivatives for further study. rsc.org The combination of flow reactors and automation can create self-optimizing systems that intelligently explore reaction parameters to identify the most efficient synthetic protocols with minimal human intervention. rsc.org

Table 1: Comparison of Batch vs. Prospective Flow Synthesis for this compound

ParameterTraditional Batch SynthesisProspective Continuous Flow Synthesis
Heat TransferLimited by vessel surface area; potential for hotspots.High surface-area-to-volume ratio; excellent heat control. symeres.com
Mass TransferDependent on stirring efficiency; can be inconsistent.Efficient and rapid mixing through diffusion in small channels.
SafetyLarge volumes of reagents pose higher risks.Small reaction volumes minimize risk of thermal runaway. scitube.io
ScalabilityOften requires re-optimization for larger scales.Scalable by running the system for longer durations ("scaling-out"). curiaglobal.com
Process ControlParameters like temperature can be difficult to modify mid-reaction. curiaglobal.comPrecise, real-time control over all critical parameters. symeres.com

Discovery and Development of Novel Catalytic Systems for this compound Transformations

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a key frontier for this compound chemistry. Research is moving beyond traditional catalysts to explore more efficient, selective, and sustainable alternatives. sciencedaily.com A primary target for such research is the asymmetric reduction of the ketone moiety in this compound to produce chiral α-hydroxy esters, which are valuable building blocks in pharmaceuticals.

Emerging areas of catalysis with potential applications include:

Single-Atom Catalysts (SACs): These feature isolated metal atoms dispersed on a support, offering maximum atom efficiency and unique reactivity. nih.gov A SAC could be designed to selectively catalyze the hydrogenation of the keto group in this compound with high turnover frequency.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers mild reaction conditions. rsc.org This could enable novel transformations of the this compound scaffold that are inaccessible through thermal methods.

Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under environmentally benign conditions. soci.org An engineered ketoreductase enzyme could be employed for the highly enantioselective reduction of this compound.

The development of these catalytic systems will likely involve a combination of high-throughput screening and rational design to tailor the catalyst's properties for specific transformations, such as selective hydrogenations or C-H functionalization of the phenyl ring. rsc.orgrsc.org

Table 2: Potential Novel Catalytic Applications for this compound

Catalyst TypePotential Transformation of this compoundAnticipated Advantage
Chiral Ruthenium ComplexesAsymmetric transfer hydrogenation of the ketone.High enantioselectivity for producing chiral alcohols. nih.gov
Engineered Ketoreductase (Biocatalyst)Enantioselective reduction of the ketone.Exceptional stereoselectivity and green reaction conditions (water). soci.org
Transition Metal Photoredox CatalystsDirect C-H functionalization of the aromatic ring.Access to novel derivatives under mild, light-driven conditions. rsc.org
Supported Single-Atom CatalystsSelective hydrogenation of the ketone or aromatic ring.High catalyst efficiency and selectivity. nih.gov

Exploration of New Synthetic Methodologies and Reactivity Patterns

Future research will undoubtedly focus on discovering new reactions and reactivity patterns for this compound, expanding its utility as a versatile chemical building block. lsu.edu Modern synthetic methodologies enable the construction of complex molecular architectures from simpler precursors in a more efficient manner. uwindsor.ca

Prospective research areas include:

C-H Bond Activation: This powerful strategy allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. soci.org Applying C-H activation to the phenyl ring of this compound could provide a direct route to a wide array of substituted derivatives, bypassing the need for pre-functionalized starting materials.

Hypervalent Iodine Reagents: These reagents are attractive for their low toxicity and unique reactivity in atom-transfer reactions. le.ac.uk They could be used, for example, to introduce functional groups alpha to the carbonyls in this compound derivatives.

Novel Cycloaddition Strategies: Exploring the participation of the carbonyl or enolate forms of this compound in novel cycloaddition reactions could lead to the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.

By exploring these advanced methodologies, chemists can unlock new synthetic pathways and create derivatives of this compound with novel properties and applications.

Advanced Computational and Artificial Intelligence-Driven Approaches for Chemical Design and Prediction

Artificial intelligence (AI) and computational chemistry are revolutionizing how chemical research is conducted. hilarispublisher.com These tools can accelerate the discovery process by predicting reaction outcomes, designing optimal synthetic routes, and identifying molecules with desired properties before they are ever synthesized in a lab. researchgate.net

For this compound, these approaches can be applied in several ways:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a complex target molecule and propose the most efficient synthetic pathways, potentially identifying this compound as a key intermediate. engineering.org.cn These models learn from vast databases of chemical reactions to suggest novel and effective disconnections. nih.gov

Reaction Outcome and Condition Optimization: Machine learning models can be trained to predict the success or failure of a chemical reaction with high accuracy. ibm.comdrugtargetreview.com Such a model could be used to optimize the conditions for the synthesis or transformation of this compound, saving significant time and resources. For example, an AI could predict the optimal catalyst, solvent, and temperature for a specific C-H activation on the phenyl ring.

Prediction of Transition States: Understanding the transition state of a reaction is key to understanding its mechanism and rate. Machine learning models are being developed that can predict the structure of these high-energy states in fractions of a second, a task that is computationally expensive with traditional methods. mit.edu This could provide deep mechanistic insights into reactions involving this compound.

The integration of AI and computational modeling represents a paradigm shift, moving towards a future where chemical research is increasingly driven by data and predictive algorithms, enabling the rapid and efficient exploration of the chemical space surrounding this compound. arxiv.org

Table 3: Application of AI and Computational Tools in this compound Research

Computational/AI ToolSpecific Application AreaPotential Impact on Research
Retrosynthesis Planners (e.g., SYNTHIA®, AiZynthFinder)Designing synthesis routes for complex molecules derived from this compound.Accelerates the planning phase of multi-step syntheses. synthiaonline.comengineering.org.cn
Reaction Prediction Models (e.g., Transformer-based models)Predicting the products and yields of unknown reactions involving this compound.Reduces trial-and-error experimentation; guides synthetic efforts. drugtargetreview.com
Machine Learning for Catalyst DesignScreening virtual libraries of catalysts for a specific transformation (e.g., asymmetric reduction).Identifies promising catalyst candidates for experimental validation.
Quantum Mechanics/ML Hybrid ModelsCalculating reaction barriers and predicting transition state structures. mit.eduProvides fundamental mechanistic understanding of reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.